molecular formula C14H11NO3 B6292013 Phenoxazine-10-acetic acid CAS No. 885955-40-8

Phenoxazine-10-acetic acid

Cat. No. B6292013
CAS RN: 885955-40-8
M. Wt: 241.24 g/mol
InChI Key: YNBDTIKGNUBBEU-UHFFFAOYSA-N
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Description

Phenoxazine-10-acetic acid is a derivative of Phenoxazine . Phenoxazine is a heterocyclic compound that consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds such as dactinomycin and litmus . The molecular formula of this compound is C14H11NO3 .


Synthesis Analysis

Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in research . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .


Molecular Structure Analysis

The structure of phenoxazine consists of an oxazine fused to two benzene rings . The molecular structure of this compound is yet to be fully elucidated in the literature.


Chemical Reactions Analysis

Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold . The chemical reactivity parameters of phenoxazine-based organic photosensitizers have been determined using DFT conceptual .

Scientific Research Applications

Phenoxazine-10-acetic acid has been used in a variety of scientific research applications, such as protein structure determination, enzyme inhibition studies, and drug delivery studies. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules. This compound has been used to study the interactions between proteins and other molecules, as well as to study the effects of small molecules on protein structure and function.

Advantages and Limitations for Lab Experiments

Phenoxazine-10-acetic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and non-toxic, making it safe to use in laboratory experiments. However, this compound has some limitations. It is not as soluble in water as some other compounds, making it difficult to use in aqueous solutions. Additionally, this compound can be difficult to remove from a reaction mixture, as it can form strong covalent bonds with proteins and other biomolecules.

Future Directions

There are a number of potential future directions for the use of Phenoxazine-10-acetic acid in scientific research. One potential direction is to use this compound as a tool to study the structure and function of proteins and other biomolecules. Additionally, this compound could be used to study the interactions between proteins and other molecules. Finally, this compound could be used to study the effects of small molecules on protein structure and function.

Synthesis Methods

Phenoxazine-10-acetic acid can be synthesized from the reaction of phenoxazine-10-carboxylic acid and acetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds in two steps, with the first step resulting in the formation of the intermediate phenoxazine-10-acetate and the second step resulting in the formation of this compound. The reaction is typically carried out at room temperature and is generally complete within 24 hours.

properties

IUPAC Name

2-phenoxazin-10-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDTIKGNUBBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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